molecular formula C16H21N3O2S B13969246 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969246
M. Wt: 319.4 g/mol
InChI Key: UENNACIZDHGYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H23N3O2S. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common method includes the reaction of pyrrolidine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with 3-(3-cyano-pyridin-2-ylsulfanyl)methyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

  • 4-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 1-[(3-cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butynyl)-1H-pyrrolo[2,3-b]pyridine

Compared to these compounds, 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has unique structural features that may confer different reactivity and biological activity .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-[(3-cyanopyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-6-12(10-19)11-22-14-13(9-17)5-4-7-18-14/h4-5,7,12H,6,8,10-11H2,1-3H3

InChI Key

UENNACIZDHGYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=C(C=CC=N2)C#N

Origin of Product

United States

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